N-Hydroxypropanamid
Übersicht
Beschreibung
ZAMI-633 ist ein niedermolekulares Medikament, das ursprünglich von GSK Plc entwickelt wurde. Es wirkt als Urease-Inhibitor und wurde hauptsächlich auf sein Potenzial zur Behandlung von Infektionskrankheiten und urogenitalen Erkrankungen, insbesondere Harnwegsinfektionen, untersucht .
Herstellungsmethoden
Die spezifischen Synthesewege und Reaktionsbedingungen für ZAMI-633 sind in der öffentlichen Domäne nicht leicht zugänglich. Als niedermolekulares Medikament wird es wahrscheinlich durch eine Reihe organischer Reaktionen synthetisiert, die die Bildung heterocyclischer Strukturen beinhalten. Industrielle Produktionsmethoden würden typischerweise die Optimierung dieser Synthesewege für die großtechnische Produktion beinhalten, um eine hohe Ausbeute und Reinheit sicherzustellen und gleichzeitig die Kosten und Umweltbelastung zu minimieren.
Wissenschaftliche Forschungsanwendungen
ZAMI-633 has been primarily investigated for its potential in treating urinary tract infections due to its urease inhibitory activity . Urease inhibitors are valuable in medical research because they can prevent the hydrolysis of urea into ammonia and carbon dioxide, a reaction that can contribute to the pathogenesis of certain infections. Beyond its medical applications, ZAMI-633 could also be of interest in biochemical research studying enzyme inhibition and metabolic pathways involving urea.
Analyse Chemischer Reaktionen
ZAMI-633 als Urease-Inhibitor durchläuft wahrscheinlich verschiedene chemische Reaktionen, die für kleine organische Moleküle typisch sind. Diese Reaktionen können umfassen:
Oxidation: Einführung von Sauerstoffatomen in das Molekül, was möglicherweise seine Aktivität oder Stabilität verändert.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, was sich ebenfalls auf die Eigenschaften des Moleküls auswirken kann.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere, die zur Modifizierung der Aktivität oder Löslichkeit des Moleküls verwendet werden kann.
Häufige Reagenzien und Bedingungen für diese Reaktionen hängen von den spezifischen funktionellen Gruppen ab, die in ZAMI-633 vorhanden sind. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, würden modifizierte Versionen des ursprünglichen Moleküls umfassen, möglicherweise mit veränderter biologischer Aktivität.
Wissenschaftliche Forschungsanwendungen
ZAMI-633 wurde hauptsächlich auf sein Potenzial zur Behandlung von Harnwegsinfektionen aufgrund seiner Urease-Inhibitoraktivität untersucht . Urease-Inhibitoren sind in der medizinischen Forschung wertvoll, da sie die Hydrolyse von Harnstoff zu Ammoniak und Kohlendioxid verhindern können, eine Reaktion, die zur Pathogenese bestimmter Infektionen beitragen kann. Neben seinen medizinischen Anwendungen könnte ZAMI-633 auch in der biochemischen Forschung von Interesse sein, die die Enzyminhibition und Stoffwechselwege untersucht, die Harnstoff beinhalten.
Wirkmechanismus
ZAMI-633 entfaltet seine Wirkung durch Hemmung des Enzyms Urease . Urease katalysiert die Hydrolyse von Harnstoff zu Ammoniak und Kohlendioxid. Durch die Hemmung dieses Enzyms kann ZAMI-633 die Produktion von Ammoniak reduzieren, das ein Schlüsselfaktor in der Pathogenese bestimmter Infektionen ist, insbesondere in den Harnwegen. Die molekularen Ziele von ZAMI-633 sind die aktiven Zentren des Urease-Enzyms, wo es wahrscheinlich bindet und das Enzym daran hindert, seine Reaktion zu katalysieren.
Wirkmechanismus
ZAMI-633 exerts its effects by inhibiting the enzyme urease . Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, ZAMI-633 can reduce the production of ammonia, which is a key factor in the pathogenesis of certain infections, particularly in the urinary tract. The molecular targets of ZAMI-633 are the active sites of the urease enzyme, where it likely binds and prevents the enzyme from catalyzing its reaction.
Vergleich Mit ähnlichen Verbindungen
ZAMI-633 kann mit anderen Urease-Inhibitoren wie Acetohydroxamsäure und Flurofamid verglichen werden. Diese Verbindungen hemmen ebenfalls Urease, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden. Die Einzigartigkeit von ZAMI-633 liegt in seiner spezifischen Struktur und der besonderen Art und Weise, wie es mit dem Urease-Enzym interagiert, was Vorteile in Bezug auf Wirksamkeit oder Sicherheit bieten kann .
Ähnliche Verbindungen:
Acetohydroxamsäure: Ein weiterer Urease-Inhibitor, der zur Behandlung von Harnwegsinfektionen eingesetzt wird.
Flurofamid: Ein Urease-Inhibitor mit anderen pharmakokinetischen Eigenschaften im Vergleich zu ZAMI-633.
Biologische Aktivität
N-Hydroxypropanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current findings from various studies to provide an overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against specific diseases, and relevant case studies.
N-Hydroxypropanamide, with the molecular formula , is characterized by the presence of both hydroxyl and amide functional groups. Its structure allows for significant interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of N-hydroxypropanamide primarily involves its role as an enzyme inhibitor . It has been shown to interact with various enzymes, notably histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression.
- HDAC Inhibition : N-hydroxypropanamide derivatives have demonstrated potent HDAC inhibitory activity. For instance, novel derivatives synthesized have shown IC50 values between 0.041–0.044 μM, indicating strong inhibition compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
- Induction of Apoptosis : Compounds containing the N-hydroxypropanamide moiety have been observed to induce apoptosis in cancer cells. In particular, studies revealed that certain derivatives could arrest cell cycles at the G2/M phase and trigger both early and late apoptosis in human cancer cell lines such as SW620 (colon cancer) and PC-3 (prostate cancer) .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of various N-hydroxypropanamide derivatives:
Compound ID | Target Enzyme | IC50 (μM) | Cell Line Tested | Effect Observed |
---|---|---|---|---|
10l | HDAC6 | 0.041 | SW620 | Induced apoptosis |
10m | HDAC6 | 0.044 | PC-3 | Cell cycle arrest |
3a | Urease | 0.043 | H. pylori | Inhibition of gastritis |
3d | Urease | 0.055 | H. pylori | Inhibition of gastritis |
3n | Urease | 0.018 | H. pylori | Complete eradication |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated a series of N-hydroxypropenamides for their anticancer potential against human cancer cell lines (SW620, PC-3, NCI-H23). The results indicated that compounds with specific substitutions at the 4-oxoquinazoline scaffold exhibited significantly higher HDAC inhibitory activity and cytotoxicity than their counterparts . Notably, compounds 10l and 10m were highlighted for their strong bioactivity.
Case Study 2: Anti-Helicobacter Pylori Activity
Another investigation focused on arylamino-containing hydroxamic acids derived from N-hydroxypropanamide as urease inhibitors against Helicobacter pylori. Compounds 3a , 3d , and 3n showed remarkable urease inhibition with IC50 values as low as 0.018 μM, demonstrating their potential in treating gastritis and gastric ulcers caused by this pathogen .
Eigenschaften
IUPAC Name |
N-hydroxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPQHOWTCNEBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180460 | |
Record name | Propionohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2580-63-4 | |
Record name | N-Hydroxypropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2580-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxypropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPIONOHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8TD4EMP0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propionohydroxamic acid exert its effect?
A1: Propionohydroxamic acid acts as a potent and competitive urease inhibitor. [, , ] Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, propionohydroxamic acid can disrupt this process, particularly relevant in the context of urinary tract infections and the formation of certain types of kidney stones. [, , , , ]
Q2: What are the downstream consequences of urease inhibition by propionohydroxamic acid?
A2: Inhibiting urease with propionohydroxamic acid primarily impacts the formation of struvite and carbonate apatite crystals in the urinary tract. [, , ] These crystals are often associated with infections caused by urease-producing bacteria. By reducing bacterial urease activity, this compound helps prevent the formation of these specific types of kidney stones. [, , ]
Q3: What is the molecular formula and weight of propionohydroxamic acid?
A3: The molecular formula of propionohydroxamic acid is C3H7NO2, and its molecular weight is 89.09 g/mol. []
Q4: Is there any spectroscopic data available to characterize propionohydroxamic acid?
A4: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been used to characterize propionohydroxamic acid. [, ] Additionally, crystallographic studies have revealed its three-dimensional hydrogen-bonded framework structure. []
Q5: Has the compatibility and stability of propionohydroxamic acid been studied?
A5: While detailed studies on material compatibility are limited, its use in pharmaceutical formulations suggests reasonable compatibility with common excipients. [, ] Stability under various conditions is crucial for formulation and storage. Research suggests that propionohydroxamic acid can be formulated to improve its stability and bioavailability. []
Q6: Have computational chemistry methods been applied to propionohydroxamic acid?
A6: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the chemical speciation and thermodynamic properties of propionohydroxamic acid complexes, particularly with vanadium(V). [] These calculations helped model the tautomeric equilibria and understand the stability of different species formed in solution. []
Q7: How do structural modifications affect the activity of propionohydroxamic acid?
A7: Studies exploring structure-activity relationships have focused on modifying the side chain of aminohydroxamic acids, including propionohydroxamic acid. [, ] These modifications aimed to optimize metal ion chelation properties and influence the stability and biological activity of the resulting complexes. [, ]
Q8: What strategies can improve the stability and delivery of propionohydroxamic acid?
A8: Research indicates that propionohydroxamic acid can be formulated to enhance its stability. [] Although specific delivery strategies haven't been extensively studied, utilizing prodrug approaches, like attaching a glucose moiety, could offer targeted delivery to the colon by leveraging bacterial β-glucosidase activity. [, ]
Q9: What is known about the pharmacokinetics of propionohydroxamic acid?
A9: While detailed pharmacokinetic data is limited in the provided research, some studies suggest that orally administered propionohydroxamic acid can reach the colon and exert its urease-inhibiting effects. [, ] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.
Q10: What evidence supports the efficacy of propionohydroxamic acid?
A10: In vitro studies demonstrate the ability of propionohydroxamic acid to inhibit urease activity. [, , , ] Animal studies, particularly in rat models, further support its efficacy in reducing urease activity in the colon and mitigating the formation of certain types of kidney stones. [, ]
Q11: Are there any known safety concerns associated with propionohydroxamic acid?
A11: While generally considered safe for its intended use, potential long-term effects require further investigation. [, ] The development of more potent and selective analogs could potentially address these concerns. [, ]
Q12: How is propionohydroxamic acid analyzed and quantified?
A12: Various analytical techniques have been employed, including potentiometric titrations to determine formation constants with metal ions. [, , ] Gas chromatography methods have been developed for quantifying trace amounts of potential impurities like hydroxylamine in propionohydroxamic acid drug substances and formulations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.